tert-Butyl (1-phenylcyclobutyl)carbamate
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Overview
Description
tert-Butyl (1-phenylcyclobutyl)carbamate: is an organic compound with the chemical formula C15H21NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a phenylcyclobutyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method involves the reaction of di-tert-butyl dicarbonate or a chloroformate with sodium azide and an aromatic carboxylic acid. This produces the corresponding acyl azide, which undergoes a Curtius rearrangement to form an isocyanate derivative.
Copper-Catalyzed Cross-Coupling: Another method involves a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods: Industrial production methods for tert-butyl (1-phenylcyclobutyl)carbamate typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-phenylcyclobutyl)carbamate can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the phenylcyclobutyl moiety.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
Biology:
- Potential applications in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine:
- May be used in the development of drug candidates, particularly those requiring carbamate functionality for activity or stability.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (1-phenylcyclobutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate (Boc-amide): Similar in structure but lacks the phenylcyclobutyl moiety.
tert-Butyl ((1-formylcyclopropyl)methyl)carbamate: Contains a formyl group instead of a phenyl group.
Uniqueness:
- The presence of the phenylcyclobutyl moiety in tert-butyl (1-phenylcyclobutyl)carbamate provides unique steric and electronic properties, making it distinct from other carbamate derivatives.
Properties
IUPAC Name |
tert-butyl N-(1-phenylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-14(2,3)18-13(17)16-15(10-7-11-15)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVQFQOLZGZJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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